2-chloro-N'-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]-4-nitrobenzohydrazide
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Overview
Description
2-chloro-N’-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]-4-nitrobenzohydrazide is a complex organic compound with a unique structure that includes a cyclopropane ring, nitrobenzene, and hydrazide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]-4-nitrobenzohydrazide typically involves multiple steps. One common route starts with the preparation of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride. This intermediate is then reacted with 4-nitrobenzohydrazide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N’-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]-4-nitrobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The hydrazide linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, nucleophiles for substitution reactions, and acids or bases for hydrolysis. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-chloro-N’-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]-4-nitrobenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 2-chloro-N’-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets depend on the specific application and the derivative being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
2-chloro-N’-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]-4-nitrobenzohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C15H14Cl3N3O4 |
---|---|
Molecular Weight |
406.6g/mol |
IUPAC Name |
2-chloro-N'-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]-4-nitrobenzohydrazide |
InChI |
InChI=1S/C15H14Cl3N3O4/c1-15(2)9(6-11(17)18)12(15)14(23)20-19-13(22)8-4-3-7(21(24)25)5-10(8)16/h3-6,9,12H,1-2H3,(H,19,22)(H,20,23) |
InChI Key |
GIQCNBWFUYNEGC-UHFFFAOYSA-N |
SMILES |
CC1(C(C1C(=O)NNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C=C(Cl)Cl)C |
Canonical SMILES |
CC1(C(C1C(=O)NNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C=C(Cl)Cl)C |
Origin of Product |
United States |
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